

# An In-depth Technical Guide to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

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Compound of Interest

Compound Name:

Ethyl 8-(4-heptyloxyphenyl)-8oxooctanoate

Cat. No.:

B1343586

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 898758-03-7

This document provides a comprehensive technical overview of **Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate**, including its chemical properties, a probable synthetic route, and potential biological activities based on structurally related compounds. This guide is intended for professionals in research and drug development who are interested in the potential applications of long-chain aryl ketoesters.

## **Chemical and Physical Properties**

**Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate** is a long-chain aromatic ketoester. While extensive experimental data is not publicly available, predicted properties are summarized in the table below. These values provide a baseline for handling and characterization of the compound.



Property	Value	Source
CAS Number	898758-03-7	-
Molecular Formula	C23H36O4	[1]
Molecular Weight	376.53 g/mol	[1]
Predicted Boiling Point	488.5 ± 25.0 °C	[2]
Predicted Density	0.992 ± 0.06 g/cm <sup>3</sup>	[2]
Predicted Refractive Index	1.489	[3]
Predicted Flash Point	208.3 °C	[3]

## **Synthesis Methodology**

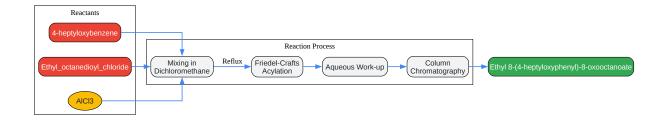
A plausible and efficient method for the synthesis of **Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate** is the Friedel-Crafts acylation of 4-heptyloxybenzene with ethyl octanedioyl chloride. This reaction is a classic electrophilic aromatic substitution where the acyl chloride, activated by a Lewis acid catalyst, acylates the electron-rich aromatic ring.

- Reaction Setup: A solution of 4-heptyloxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution at 0°C.
- Acylating Agent Addition: Ethyl octanedioyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0°C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
  to room temperature and then heated to reflux for several hours to ensure complete reaction.
   The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride



complex.

- Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a
  gradient of ethyl acetate in hexane to yield pure Ethyl 8-(4-heptyloxyphenyl)-8oxooctanoate.
- Characterization: The structure of the final product should be confirmed by spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.



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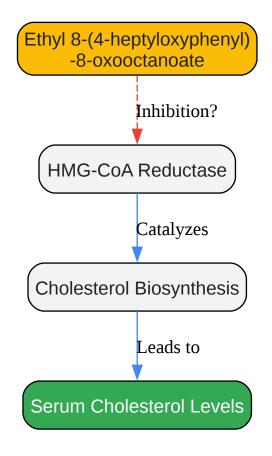
Proposed synthesis workflow for **Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate**.

# Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate**, the structural class of long-chain ketoesters has been investigated for various pharmacological effects.



Long-chain aliphatic ketones have been shown to exhibit hypocholesterolemic activity in animal models.[2] It is plausible that **Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate**, as a long-chain ketoester, could interfere with lipid metabolism. The mechanism might involve the inhibition of key enzymes in the cholesterol biosynthesis pathway or modulation of lipid transport and metabolism in the liver.

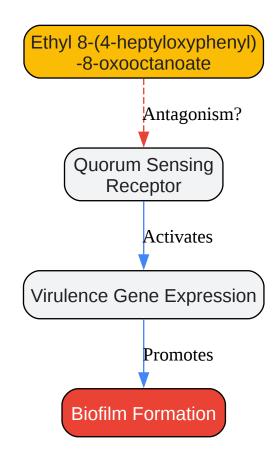


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Hypothetical inhibition of cholesterol biosynthesis.

β-keto esters have been investigated for their antibacterial activity.[4][5] Some studies suggest that these molecules can act as inhibitors of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[4] The long lipophilic chain of **Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate** could facilitate its interaction with bacterial cell membranes and quorum sensing receptors.





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Postulated mechanism of guorum sensing inhibition.

### **Future Research Directions**

The lack of specific data on **Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate** highlights several areas for future research:

- Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.
- In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including enzymes involved in lipid metabolism and various bacterial strains, to identify any significant activity.
- Mechanism of Action Studies: If any biological activity is confirmed, further studies should be conducted to elucidate the precise mechanism of action.



 Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could help in optimizing the activity and understanding the key structural features required for the observed effects.

### Conclusion

**Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate** is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on its structural features and the known activities of related compounds, it warrants exploration for hypocholesterolemic and antimicrobial properties. The experimental protocols and potential pathways outlined in this guide provide a foundational framework for initiating such research endeavors.

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